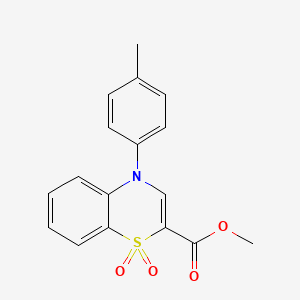

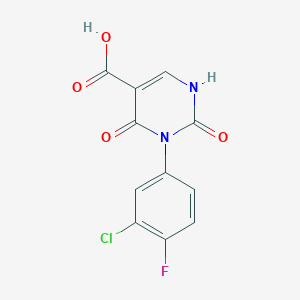

Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Overview

Description

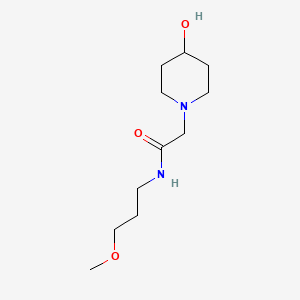

“Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone” is a chemical compound . It is used in various fields of research, including life sciences and organic synthesis .

Synthesis Analysis

The synthesis of this compound might involve the use of a palladium catalyst for the borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts could also be a part of the synthesis process .Chemical Reactions Analysis

The compound might participate in various chemical reactions. For instance, it could undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It might also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.19 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available from the current data .Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Approaches and Crystal Structure Analysis

The boric acid ester intermediates, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, are synthesized through a three-step substitution reaction. These compounds undergo thorough structural confirmation using FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Additionally, density functional theory (DFT) calculations are employed to compare molecular structures with X-ray diffraction values, revealing consistency between the DFT-optimized molecular structures and the crystal structures determined by single crystal X-ray diffraction. This synthesis and analysis highlight the compounds' physicochemical properties and molecular electrostatic potential, aiding in understanding their reactivity and potential applications in scientific research (P. Huang et al., 2021).

Potential Biological Activities

Antitumor Activity

The compound 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrates significant inhibition against the proliferation of cancer cell lines, including A549, BGC-823, and HepG-2. This finding indicates a promising avenue for further exploration of related morpholino compounds as potential antitumor agents, emphasizing the importance of structural modifications to enhance biological activity (Zhi-hua Tang & W. Fu, 2018).

Antioxidative and Anti-inflammatory Properties

Seaweed-Derived Alkaloid

A novel morpholine alkaloid isolated from the red seaweed Gracilaria opuntia shows significant antioxidative and anti-inflammatory activities. This compound exhibits superior cyclooxygenase-2 (COX-2) inhibitory activity and lipoxygenase inhibitory activity compared to non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential for therapeutic applications in managing inflammation and oxidative stress-related conditions (Fasina Makkar & K. Chakraborty, 2018).

Mechanism of Action

Target of Action

Boronic acid esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound donates its organyl group (the part of the molecule attached to boron) to a transition metal, such as palladium . This forms a new carbon-carbon bond, which is a key step in many organic synthesis reactions .

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Pharmacokinetics

For instance, it is predicted to have high gastrointestinal absorption and to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . Its lipophilicity (Log Po/w) values range from 0.0 to 1.99, suggesting variable lipid solubility .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond, enabling the synthesis of complex organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be strongly influenced by pH . Additionally, the compound’s susceptibility to protodeboronation, a reaction that removes the boron group, could be influenced by the presence of certain catalysts .

properties

IUPAC Name |

morpholin-4-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-5-6-13(12-14)15(20)19-8-10-21-11-9-19/h5-7,12H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKONGXZPUDFPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675311 | |

| Record name | (Morpholin-4-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036991-25-9 | |

| Record name | (Morpholin-4-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(Morpholine-4-carbonyl)phenyl]boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1463738.png)

![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)

![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)

![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)

![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)